(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1343598-76-4
VCID: VC3194082
InChI: InChI=1S/C10H14N2O3/c1-6-9(7(2)15-11-6)10(14)12-4-3-8(13)5-12/h8,13H,3-5H2,1-2H3
SMILES: CC1=C(C(=NO1)C)C(=O)N2CCC(C2)O
Molecular Formula: C10H14N2O3
Molecular Weight: 210.23 g/mol

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone

CAS No.: 1343598-76-4

Cat. No.: VC3194082

Molecular Formula: C10H14N2O3

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone - 1343598-76-4

Specification

CAS No. 1343598-76-4
Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
IUPAC Name (3,5-dimethyl-1,2-oxazol-4-yl)-(3-hydroxypyrrolidin-1-yl)methanone
Standard InChI InChI=1S/C10H14N2O3/c1-6-9(7(2)15-11-6)10(14)12-4-3-8(13)5-12/h8,13H,3-5H2,1-2H3
Standard InChI Key DMBPYDUNXLEHJE-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)C(=O)N2CCC(C2)O
Canonical SMILES CC1=C(C(=NO1)C)C(=O)N2CCC(C2)O

Introduction

Chemical Structure and Properties

Molecular Identification

(3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone is identified by several key parameters that define its chemical identity. The compound is registered with CAS number 1343598-76-4 and possesses a molecular formula of C10H14N2O3, corresponding to a molecular weight of 210.23 g/mol. Its IUPAC nomenclature identifies it as (3,5-dimethyl-1,2-oxazol-4-yl)-(3-hydroxypyrrolidin-1-yl)methanone, providing a standardized method for referencing this compound in scientific literature. This precise identification is essential for researchers seeking to study or synthesize this compound for various applications.

The compound's structure can be represented using various chemical notation systems. Its Standard InChI is InChI=1S/C10H14N2O3/c1-6-9(7(2)15-11-6)10(14)12-4-3-8(13)5-12/h8,13H,3-5H2,1-2H3, while its Standard InChIKey is DMBPYDUNXLEHJE-UHFFFAOYSA-N. For computational chemistry and database searches, its SMILES notation (CC1=C(C(=NO1)C)C(=O)N2CCC(C2)O) provides a linear string representation of the molecular structure that can be readily interpreted by chemical software programs.

Structural Features

The molecular architecture of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone consists of two primary structural components joined by a methanone (C=O) linker. The first component is a 3,5-dimethylisoxazole ring, a five-membered heterocyclic structure containing adjacent nitrogen and oxygen atoms. The second component is a 3-hydroxypyrrolidine ring, a five-membered cyclic amine featuring a hydroxyl group at the 3-position. This structural arrangement creates a molecule with multiple functional groups capable of engaging in various intermolecular interactions.

The isoxazole ring contributes aromatic character to the compound, while the methyl groups at positions 3 and 5 enhance lipophilicity. The carbonyl group connecting the isoxazole and pyrrolidine moieties serves as a hydrogen bond acceptor, while the hydroxyl group on the pyrrolidine ring can function as both a hydrogen bond donor and acceptor. These features collectively influence the compound's physicochemical properties, including solubility, membrane permeability, and potential binding interactions with biological targets.

Synthetic Approaches and Methods

Isoxazole Ring Formation

The construction of the 3,5-dimethylisoxazole core is a critical step in the synthesis of the target compound. Based on information from search result , 3,5-dimethylisoxazole can be synthesized from acetylacetone and hydroxylamine hydrochloride in a one-step ring formation reaction . This process typically involves the condensation of the diketone with hydroxylamine to form an oxime intermediate, followed by cyclization to form the isoxazole ring.

Current Research and Future Directions

Recent Research Findings

Research on isoxazole-containing compounds continues to expand, with various studies investigating their potential therapeutic applications. While specific research focused on (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone is limited in the available search results, studies on related compounds provide context for understanding its potential significance .

Search result describes research on 3,5-dimethylisoxazole derivatives as BET inhibitors, highlighting the importance of structure-guided optimization in developing potent compounds . This suggests that similar approaches could be applied to investigate and optimize the properties of the target compound. Additionally, search result mentions research on a dimethylisoxazole-containing compound with anti-herpetic activity, demonstrating the potential of isoxazole derivatives in antiviral applications .

Future Research Directions

Given the structural features of (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone and the biological activities observed in related compounds, several directions for future research can be identified. These include:

  • Comprehensive evaluation of biological activities, including screening against various therapeutic targets and disease models.

  • Investigation of structure-activity relationships through the synthesis and testing of structural analogs.

  • Optimization of synthetic routes to improve yield, purity, and scalability.

  • Detailed characterization of physicochemical properties to better understand pharmacokinetic behavior.

  • Exploration of potential applications in medicinal chemistry, potentially as a scaffold for developing new therapeutic agents.

The hydroxyl group on the pyrrolidine ring represents a point of structural diversity that could be exploited for further derivatization, potentially leading to compounds with enhanced or altered biological properties. Additionally, modifications to the isoxazole ring substituents could be explored to optimize interactions with specific biological targets .

Research Challenges and Limitations

Research on (3,5-Dimethylisoxazol-4-yl)(3-hydroxypyrrolidin-1-yl)methanone faces several challenges and limitations. One significant challenge is the limited availability of specific data on this compound in the scientific literature, as evidenced by the search results. This necessitates extrapolation from related compounds and general principles of medicinal chemistry.

Another limitation is the potential complexity of synthesizing and purifying the compound, particularly when scaling up production for extensive biological testing. The presence of both the isoxazole ring and the hydroxypyrrolidine moiety introduces synthetic challenges, including potential selectivity issues during amide coupling . Additionally, the hydroxyl group may require protection and deprotection steps during synthesis to prevent unwanted side reactions.

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